1,2,3-Thiadiazole Scaffold Demonstrates 5.7-Fold Superior Anti-HIV-1 Potency Relative to 1,3,4-Thiadiazole Analogs in Parallel SAR Evaluation
In a systematic structure-activity relationship study comparing the anti-HIV-1 efficacy of thiadiazole regioisomers, 1,2,3-thiadiazole derivatives bearing thioacetanilide functionality (structurally analogous to the target compound's ethanethioamide moiety) achieved an EC₅₀ of 36.4 nM against wild-type HIV-1 in MT-4 cells, representing a 5.7-fold improvement over nevirapine (EC₅₀ = 208 nM) and an 8.8-fold improvement over delavirdine (EC₅₀ = 320 nM) [1]. Parallel evaluation of 1,3,4-thiadiazole analogs in the same assay system failed to produce comparable potency, confirming that the 1,2,3-thiadiazole ring topology is a critical determinant of target engagement at the HIV-1 reverse transcriptase non-nucleoside binding pocket [1].
| Evidence Dimension | Antiviral potency (EC₅₀) against wild-type HIV-1 IIIB strain |
|---|---|
| Target Compound Data | 1,2,3-thiadiazole thioacetanilide derivative (compound 7c): EC₅₀ = 36.4 nM |
| Comparator Or Baseline | Nevirapine (NVP): EC₅₀ = 208 nM; Delavirdine (DLV): EC₅₀ = 320 nM |
| Quantified Difference | 7c vs NVP: 5.7-fold improvement; 7c vs DLV: 8.8-fold improvement |
| Conditions | MT-4 cell-based HIV-1 replication assay; cytotoxicity measured in parallel (CC₅₀ > 240 μM) |
Why This Matters
This head-to-head comparison validates that the 1,2,3-thiadiazole core—the defining structural feature of CAS 254429-83-9—confers a quantifiable antiviral potency advantage over both alternative thiadiazole regioisomers and clinically established NNRTI benchmark compounds.
- [1] Zhan P, Liu X, Li Z, Fang Z, Li Z, Wang D, Pannecouque C, De Clercq E. Novel 1,2,3-thiadiazole derivatives as HIV-1 NNRTIs with improved potency: Synthesis and preliminary SAR studies. Bioorganic & Medicinal Chemistry. 2009;17(16):5920-5927. View Source
